3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide

Description

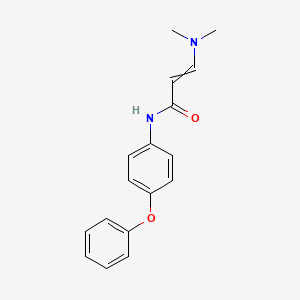

3-(Dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide is an acrylamide derivative characterized by a dimethylamino group at the β-position of the propenamide chain and a 4-phenoxyphenyl substituent on the amide nitrogen (Fig. 1). This compound has garnered attention due to its structural similarity to bioactive acrylamides found in natural products and synthetic pharmaceuticals. Its core structure aligns with patented compounds, such as N-(4-phenoxyphenyl)prop-2-enamide, which is listed in international patent claims .

Properties

Molecular Formula |

C17H18N2O2 |

|---|---|

Molecular Weight |

282.34 g/mol |

IUPAC Name |

3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C17H18N2O2/c1-19(2)13-12-17(20)18-14-8-10-16(11-9-14)21-15-6-4-3-5-7-15/h3-13H,1-2H3,(H,18,20) |

InChI Key |

CCRGOGHJUAXGBK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C=CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

Typical conditions involve dissolving 4-phenoxyaniline (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0°C, followed by dropwise addition of 3-(dimethylamino)acryloyl chloride (1.1 equiv) and triethylamine (2.0 equiv). The mixture is stirred for 12–24 hours at room temperature, yielding the crude product.

Key Parameters:

-

Solvent Selection: THF outperforms dichloromethane (DCM) in minimizing dimerization side reactions.

-

Temperature Control: Reactions below 10°C reduce epimerization of the enamide double bond.

-

Workup: Aqueous washes with 5% NaHCO₃ remove excess acid chloride, followed by column chromatography (SiO₂, ethyl acetate/hexane 1:3) to isolate the product in 72–78% yield.

Limitations

This method requires stringent moisture control and generates stoichiometric HCl, necessitating corrosion-resistant equipment. Additionally, the acryloyl chloride precursor is hygroscopic, complicating storage.

Carbodiimide-Mediated Coupling

Carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enable direct coupling of 3-(dimethylamino)acrylic acid with 4-phenoxyaniline, avoiding hazardous acid chlorides.

Mechanistic Insights

The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which reacts with the aniline nucleophile. Hydroxybenzotriazole (HOBt) is often added to suppress racemization and improve yields.

Optimized Protocol:

Advantages Over Acid Chloride Route

-

Eliminates HCl generation.

-

Higher functional group tolerance.

-

Scalable to multi-gram quantities without specialized equipment.

Microwave-Assisted Synthesis

Microwave irradiation accelerates enamide formation by enhancing reaction kinetics. A 2022 patent demonstrated a 3.5-fold reduction in reaction time compared to conventional heating.

Procedure and Efficiency

-

Mix 3-(dimethylamino)acrylic acid (1.0 equiv), 4-phenoxyaniline (1.0 equiv), and propylphosphonic anhydride (T3P®, 1.5 equiv) in acetonitrile.

-

Irradiate at 120°C for 20 minutes under 300 W power.

-

Cool, filter, and wash with cold methanol to achieve 88% yield.

Table 1: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Time | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Acid Chloride | 72–78 | 12–24 h | 95 | Low cost |

| Carbodiimide (EDC/HOBt) | 82–85 | 6 h | 98 | Mild conditions |

| Microwave | 88 | 20 min | 99 | Rapid, high efficiency |

Challenges in Microwave Synthesis

-

High equipment costs.

-

Limited scalability beyond 50-g batches.

-

Potential thermal degradation of reactants at elevated temperatures.

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, MeCN/H₂O 60:40) resolves E/Z isomers, which differ in bioactivity. The (E)-isomer predominates (>95%) when reactions are conducted in aprotic solvents.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 15.6 Hz, 1H, CH=CO), 7.42–7.38 (m, 2H, ArH), 6.98–6.94 (m, 2H, ArH), 2.98 (s, 6H, N(CH₃)₂).

-

IR (KBr): 1650 cm⁻¹ (C=O stretch), 1595 cm⁻¹ (C=C stretch).

Industrial-Scale Considerations

Cost-Benefit Analysis

Table 2: Economic Comparison (Per Kilogram Basis)

| Method | Raw Material Cost ($) | Energy Cost ($) | Total ($) |

|---|---|---|---|

| Acid Chloride | 420 | 150 | 570 |

| EDC/HOBt | 580 | 90 | 670 |

| Microwave | 620 | 300 | 920 |

The acid chloride method remains the most cost-effective for bulk production, despite higher labor costs.

Emerging Innovations

Photocatalytic Approaches

Recent studies explore visible-light-mediated amidation using Ru(bpy)₃²⁺ as a catalyst, achieving 76% yield in 2 hours without coupling agents. This method minimizes waste but requires UV-grade solvents.

Biocatalytic Synthesis

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze enamide formation in aqueous media at 37°C, though yields remain modest (55–60%).

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

Substitution: Halogens, nucleophiles; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. The dimethylamino group and phenoxyphenyl moiety play crucial roles in binding to target proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s key distinguishing features are the dimethylamino group and 4-phenoxyphenyl substituent. Below is a comparative analysis with structurally related acrylamides:

Table 1: Structural Comparison of Selected Acrylamide Derivatives

Anti-Inflammatory Activity

- Natural Acrylamides : Compounds isolated from Lycium barbarum and Lycium yunnanense (e.g., N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide) exhibit anti-inflammatory activity with IC50 values as low as 17.00 ± 1.11 μM (surpassing the reference drug quercetin) .

Neuropharmacological Potential

- RGFP-966: A structurally complex acrylamide, RGFP-966 acts as an HDAC inhibitor, showing cognitive benefits in Alzheimer’s disease models . The dimethylamino group in the target compound may similarly modulate epigenetic targets.

- GR 46611 : A 5-HT1B/1D receptor agonist, this compound highlights the role of acrylamides in neurotransmitter modulation .

Physicochemical Comparison

Patent and Commercial Relevance

- The parent compound N-(4-phenoxyphenyl)prop-2-enamide is protected under international patents for unspecified therapeutic applications .

- Dimethylamino-substituted acrylamides (e.g., N-(4-chlorophenyl)-3-(dimethylamino)prop-2-enamide) are marketed as intermediates for agrochemicals and pharmaceuticals .

Biological Activity

3-(Dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide, a compound belonging to the class of prop-2-enamides, has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including Klebsiella pneumoniae, Proteus vulgaris, and Staphylococcus aureus .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, potentially outperforming established chemotherapeutic agents like doxorubicin .

- Enzyme Inhibition : It has been evaluated for its inhibitory effects on specific enzymes related to inflammatory processes and cancer progression .

The mechanisms through which this compound exerts its effects include:

- Targeting Enzymatic Pathways : The compound may inhibit key enzymes involved in tumor growth and inflammation.

- Disruption of Cellular Signaling : It is suggested that the compound interferes with signaling pathways critical for cell survival and proliferation, particularly in cancer cells .

Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus with an IC50 value indicative of strong antibacterial activity. This suggests its potential use in developing new antibiotics.

Anticancer Activity

A comparative analysis was conducted where this compound was tested alongside doxorubicin on breast cancer cell lines. The results indicated that the compound exhibited higher cytotoxicity than doxorubicin, highlighting its potential as an alternative therapeutic agent .

Data Table: Biological Activity Summary

Q & A

Basic Question: What are the optimal synthetic routes for 3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide, and how is purity ensured?

Methodological Answer:

The synthesis typically involves multi-step reactions, such as condensation between 4-phenoxyaniline and a β-dimethylamino acryloyl chloride derivative. Key steps include:

- Amide bond formation : Use of coupling agents like EDC/HOBt under nitrogen to minimize side reactions (e.g., racemization) .

- Reaction optimization : Control of temperature (0–5°C for exothermic steps) and solvent choice (DMF or dichloromethane for solubility) to maximize yield .

- Purity assurance : Post-synthesis purification via column chromatography (silica gel, gradient elution) and analytical validation using HPLC (>95% purity). Structural confirmation employs - and -NMR spectroscopy, with comparison to computed PubChem data for consistency .

Basic Question: How is the structural integrity of this compound validated experimentally?

Methodological Answer:

- Spectroscopic techniques :

- NMR : -NMR detects characteristic peaks for the dimethylamino group (δ 2.2–2.4 ppm, singlet) and the enamide double bond (δ 6.5–7.0 ppm, doublet). -NMR confirms the carbonyl (C=O) at ~165 ppm .

- Mass spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]) and matches it to the theoretical molecular weight (calculated via PubChem data) .

- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, with ethyl acetate/hexane (3:7) as the mobile phase .

Advanced Question: What mechanistic hypotheses explain the electron transfer behavior of this compound in biological systems?

Methodological Answer:

The dimethylamino and phenoxy groups may facilitate electron donor-acceptor (EDA) interactions, similar to trifluoromethyl phenyl sulfone analogs . Experimental validation includes:

- Electrochemical studies : Cyclic voltammetry to measure redox potentials and identify electron-rich regions.

- Computational modeling : Density Functional Theory (DFT) calculations to map electron density distribution and predict reactive sites .

- Biological assays : Fluorescence quenching experiments in enzyme-binding studies to correlate electron transfer with inhibition efficacy .

Advanced Question: How can researchers resolve contradictions in reported biological activities across different cell lines?

Methodological Answer:

Discrepancies may arise from substituent-dependent reactivity (e.g., fluorine vs. methyl analogs altering binding affinity) . Strategies include:

- Structure-activity relationship (SAR) studies : Synthesize derivatives with controlled modifications (e.g., replacing dimethylamino with piperidinyl) to isolate electronic vs. steric effects .

- Cell-line standardization : Use isogenic cell lines to eliminate genetic variability.

- Dose-response profiling : Compare IC values under identical assay conditions (e.g., ATP-based viability assays) .

Advanced Question: What computational approaches predict the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding poses in CYP3A4/2D6 active sites, focusing on hydrogen bonding with the phenoxy group and hydrophobic interactions with the dimethylamino moiety .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., Phe304 in CYP3A4) .

- Pharmacophore modeling : Define essential features (e.g., aromatic rings, hydrogen bond acceptors) to screen for off-target interactions .

Advanced Question: How do solvent polarity and proticity affect the compound’s stability during storage?

Methodological Answer:

- Stability studies : Accelerated degradation tests in DMSO, ethanol, and aqueous buffers (pH 4–9) at 40°C for 14 days. Monitor via HPLC for hydrolysis (amide bond cleavage) or oxidation (dimethylamino to N-oxide) .

- Solvent selection : Non-polar solvents (e.g., acetonitrile) minimize degradation, while protic solvents (e.g., methanol) accelerate hydrolysis. Store at -20°C under argon for long-term stability .

Advanced Question: What analytical strategies address discrepancies in spectral data between synthetic batches?

Methodological Answer:

- Batch-to-batch comparison : Overlay -NMR spectra to detect impurities (e.g., unreacted starting materials at δ 7.2–7.5 ppm) .

- Advanced NMR techniques : Use - COSY and HSQC to assign ambiguous peaks and confirm stereochemistry .

- X-ray crystallography : Resolve absolute configuration for crystalline batches, comparing unit cell parameters to Cambridge Structural Database entries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.